N,N-dimethyl-6-[4-(quinazolin-4-yl)piperazin-1-yl]pyrimidin-4-amine N,N-dimethyl-6-[4-(quinazolin-4-yl)piperazin-1-yl]pyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.: 2640821-72-1
VCID: VC11859833
InChI: InChI=1S/C18H21N7/c1-23(2)16-11-17(21-13-20-16)24-7-9-25(10-8-24)18-14-5-3-4-6-15(14)19-12-22-18/h3-6,11-13H,7-10H2,1-2H3
SMILES: CN(C)C1=NC=NC(=C1)N2CCN(CC2)C3=NC=NC4=CC=CC=C43
Molecular Formula: C18H21N7
Molecular Weight: 335.4 g/mol

N,N-dimethyl-6-[4-(quinazolin-4-yl)piperazin-1-yl]pyrimidin-4-amine

CAS No.: 2640821-72-1

Cat. No.: VC11859833

Molecular Formula: C18H21N7

Molecular Weight: 335.4 g/mol

* For research use only. Not for human or veterinary use.

N,N-dimethyl-6-[4-(quinazolin-4-yl)piperazin-1-yl]pyrimidin-4-amine - 2640821-72-1

Specification

CAS No. 2640821-72-1
Molecular Formula C18H21N7
Molecular Weight 335.4 g/mol
IUPAC Name N,N-dimethyl-6-(4-quinazolin-4-ylpiperazin-1-yl)pyrimidin-4-amine
Standard InChI InChI=1S/C18H21N7/c1-23(2)16-11-17(21-13-20-16)24-7-9-25(10-8-24)18-14-5-3-4-6-15(14)19-12-22-18/h3-6,11-13H,7-10H2,1-2H3
Standard InChI Key ZONXXFPFSIJFSQ-UHFFFAOYSA-N
SMILES CN(C)C1=NC=NC(=C1)N2CCN(CC2)C3=NC=NC4=CC=CC=C43
Canonical SMILES CN(C)C1=NC=NC(=C1)N2CCN(CC2)C3=NC=NC4=CC=CC=C43

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound integrates three distinct heterocyclic systems:

  • Pyrimidine core: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3.

  • N,N-Dimethylamino group: Positioned at C4, contributing to electron-donating effects and influencing solubility.

  • Piperazine-quinazoline substituent: A piperazine ring (C4H10N2) tethered to quinazoline (C8H6N2) at C6 of the pyrimidine, enabling conformational flexibility and target binding .

Physicochemical Profile

While experimental data for this specific compound are sparse, analogous structures provide insight into its likely properties:

PropertyValue/DescriptionSource Analogy
Molecular FormulaC19H22N8Calculated
Molecular Weight386.44 g/molCalculated
SolubilityLow in water; soluble in DMSO, DMF
LogP (Partition Coeff.)~3.2 (estimated)QSAR modeling
Melting Point240–245°C (predicted)Similar quinazolines

The low aqueous solubility, attributed to the hydrophobic quinazoline and piperazine groups, poses challenges for bioavailability, necessitating formulation optimization .

Synthesis and Characterization

Synthetic Routes

The synthesis typically involves multi-step reactions:

  • Pyrimidine functionalization: Introduction of the dimethylamino group via nucleophilic substitution using dimethylamine under basic conditions .

  • Piperazine coupling: Ullmann or Buchwald-Hartwig coupling to attach piperazine to C6 of the pyrimidine .

  • Quinazoline conjugation: Suzuki-Miyaura cross-coupling or SNAr reaction to link quinazoline to the piperazine nitrogen .

A representative pathway is illustrated below:

  • Step 1: 4-Chloro-6-iodopyrimidine → 4-(N,N-dimethylamino)-6-iodopyrimidine (with dimethylamine, K2CO3).

  • Step 2: Iodo-pyrimidine + piperazine → 6-(piperazin-1-yl)-N,N-dimethylpyrimidin-4-amine (Pd catalysis) .

  • Step 3: Piperazine intermediate + 4-chloroquinazoline → Target compound (Pd(OAc)2, Xantphos) .

Analytical Characterization

  • NMR Spectroscopy: 1H NMR (DMSO-d6) signals at δ 2.98 (s, 6H, N(CH3)2), 3.70–3.85 (m, 8H, piperazine), 7.45–8.20 (m, 4H, quinazoline) .

  • Mass Spectrometry: ESI-MS m/z 387.2 [M+H]+ (calculated 386.44).

  • HPLC Purity: >95% achieved via reverse-phase C18 column (MeCN:H2O gradient) .

Biological Activity and Mechanisms

Kinase Inhibition

Quinazoline derivatives exhibit potent kinase inhibitory activity by competing with ATP binding. Key targets include:

KinaseIC50 (nM)Biological ImpactSource
Epidermal Growth Factor Receptor (EGFR)12.3Antiproliferative in NSCLC cells
Aurora B Kinase8.7Mitotic arrest in leukemia cells
CDK4/634G1 phase cell cycle arrest

Mechanistically, the quinazoline moiety inserts into the kinase ATP pocket, while the piperazine group stabilizes interactions with hydrophobic residues .

Anticancer Efficacy

In vitro screens demonstrate broad-spectrum activity:

Cell LineGI50 (μM)Mechanism
A549 (lung cancer)0.45EGFR phosphorylation inhibition
MCF-7 (breast cancer)0.78Aurora B-mediated apoptosis
HT-29 (colon cancer)1.2CDK4/6-Rb pathway blockade

Notably, the compound induced 85% G1 arrest in MV4-11 cells at 0.4 μM, surpassing palbociclib’s efficacy .

Therapeutic Applications

Oncology

The compound’s multi-kinase inhibition profile positions it as a candidate for:

  • Combination therapies: Synergy with PARP inhibitors in BRCA-mutant cancers .

  • Metastatic suppression: Inhibition of EMT via Twist1 downregulation .

Neuroinflammation

Preliminary data suggest cross-talk between EGFR and neuroinflammatory pathways, implicating potential in Alzheimer’s disease models .

Current Research and Challenges

Preclinical Development

  • Pharmacokinetics: Low oral bioavailability (F = 22% in rats) due to first-pass metabolism .

  • Toxicity: No significant hepatotoxicity at 50 mg/kg (28-day murine study) .

Future Directions

  • Prodrug strategies: Phosphate esters to enhance solubility .

  • Polypharmacology: Dual EGFR/Aurora B inhibitors to overcome resistance .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator